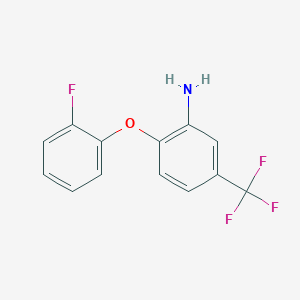

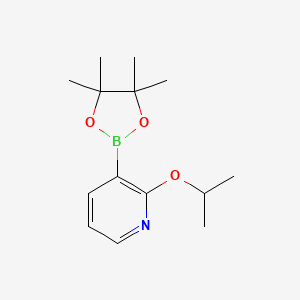

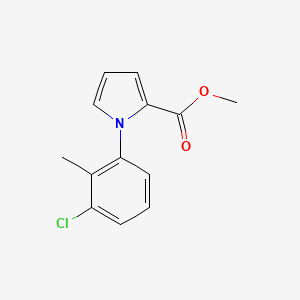

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, commonly referred to as 2IP, is an organoboron compound that has many applications in the scientific community. It is a versatile compound that can be used as a reagent for a variety of reactions, and its reaction mechanism is of particular interest.

科学的研究の応用

Synthesis and Structural Analysis

A key application of compounds similar to 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves their synthesis and structural analysis for applications in materials science and organic chemistry. For instance, the study by Huang et al. (2021) elaborated on the synthesis, crystal structure, and DFT (Density Functional Theory) analysis of boric acid ester intermediates, showcasing their structural stability and physicochemical properties through spectroscopic methods and X-ray diffraction, highlighting the significance of such compounds in the development of new materials and chemical intermediates (Huang et al., 2021).

Molecular Structure and Reactivity

Sopková-de Oliveira Santos et al. (2003) investigated the molecular structure and reactivity of pyridin-2-ylboron derivatives, including structural comparisons and chemical reactivity insights, offering a foundation for utilizing these compounds in synthetic chemistry and materials science (Sopková-de Oliveira Santos et al., 2003).

Polymer Synthesis

The research by Welterlich et al. (2012) on the synthesis and characterization of deeply colored polymers containing pyrrolo[3,2-b]pyrrole units demonstrates the application of boron-containing compounds in the development of novel polymeric materials, highlighting their use in creating materials with specific optical properties (Welterlich et al., 2012).

Catalysis and Organic Synthesis

Research on the optimized scale-up of pyrazolo[1,5-a]pyridines via Suzuki coupling showcases the role of these boron-containing compounds in facilitating chemical reactions essential for the synthesis of medicinally important compounds, indicating their broad utility in organic synthesis and catalysis (Bethel et al., 2012).

Electrophilicity and Stability

The exploration of boron-based anion acceptors for organic liquid electrolyte-based batteries by Kucuk and Abe (2020) reveals the potential of boron-containing compounds in enhancing the performance of energy storage devices through their unique physicochemical properties and interaction with fluoride ions (Kucuk & Abe, 2020).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that this compound can be used as a reagent to borylate arenes , which suggests that its targets could be arene compounds.

Mode of Action

The compound interacts with its targets (arenes) through a process known as borylation . This is a type of chemical reaction where a boron atom is added to an organic molecule.

Biochemical Pathways

Given its role in borylating arenes , it can be inferred that it may influence pathways involving arene compounds.

Result of Action

Its use as a reagent to borylate arenes suggests that it may facilitate the formation of new compounds through the addition of a boron atom to arene compounds.

生化学分析

Biochemical Properties

2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the borylation of arenes. This compound interacts with enzymes and proteins that facilitate the transfer of boron atoms to organic molecules. The nature of these interactions involves the formation of covalent bonds between the boron atom in the compound and the target molecules, which can lead to the formation of new chemical structures. The compound’s ability to form stable boron-carbon bonds makes it a valuable reagent in synthetic organic chemistry .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Additionally, the compound’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in the catalytic activity of enzymes, thereby influencing metabolic pathways and cellular processes. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and oxidoreductases, influencing metabolic flux and the levels of various metabolites. The compound can also affect the activity of cofactors, leading to changes in the overall metabolic balance within cells. These interactions highlight the compound’s potential as a modulator of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms .

特性

IUPAC Name |

2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)17-12-11(8-7-9-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFPLUKZBSELRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590337 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848243-25-4 |

Source

|

| Record name | 2-[(Propan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)